1-(2-Amino-4-methylphenoxy)propan-2-ol
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Overview
Description
1-(2-Amino-4-methylphenoxy)propan-2-ol is an organic compound that features both an amino group and a hydroxyl group attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Amino-4-methylphenoxy)propan-2-ol can be synthesized through several methods. One common route involves the reaction of 2-amino-4-methylphenol with epichlorohydrin under basic conditions to form the corresponding glycidyl ether. This intermediate is then subjected to ring-opening with ammonia or an amine to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4-methylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogens or nitrating agents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups onto the phenoxy ring.
Scientific Research Applications
1-(2-Amino-4-methylphenoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(2-Amino-4-methylphenoxy)ethanol: Similar structure but with an ethanol backbone.
2-Amino-4-methylphenol: Lacks the propanol group.
1-(2-Hydroxy-4-methylphenoxy)propan-2-ol: Hydroxyl group instead of an amino group.
Uniqueness: 1-(2-Amino-4-methylphenoxy)propan-2-ol is unique due to the presence of both an amino group and a hydroxyl group on the phenoxy ring, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications.
Properties
CAS No. |
105708-41-6 |
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Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-(2-amino-4-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-7-3-4-10(9(11)5-7)13-6-8(2)12/h3-5,8,12H,6,11H2,1-2H3 |
InChI Key |
OPFRYVIBHSZGJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(C)O)N |
Origin of Product |
United States |
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